molecular formula C21H20FN3O5S B2467405 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 952967-70-3

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2467405
CAS No.: 952967-70-3
M. Wt: 445.47
InChI Key: SSCQEFISJDWRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a morpholinosulfonyl group at the para position and a 5-(4-fluorophenyl)isoxazole moiety linked via a methylene bridge. This structure combines three pharmacologically relevant motifs:

  • Isoxazole ring: Known for metabolic stability and bioactivity modulation .
  • Morpholinosulfonyl group: Enhances solubility and target interactions through hydrogen bonding .
  • 4-Fluorophenyl group: Improves lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c22-17-5-1-15(2-6-17)20-13-18(24-30-20)14-23-21(26)16-3-7-19(8-4-16)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCQEFISJDWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H17FN2O4
  • Molecular Weight : 356.3 g/mol
  • CAS Number : 953180-85-3

This compound features an isoxazole ring, a morpholine sulfonamide group, and a benzamide moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including inhibition of specific enzymes and modulation of signaling pathways. For instance, the isoxazole ring is known to interact with various biological targets, potentially influencing cholinesterase activity and other enzymatic pathways.

2. Cholinesterase Inhibition

A study focused on derivatives of isoxazole highlighted their potential as cholinesterase inhibitors. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis. The most active derivatives demonstrated IC50 values comparable to established inhibitors like tacrine . This suggests that this compound may also exhibit similar inhibitory properties.

3. Anticancer Activity

Another area of investigation is the compound's anticancer potential. Isoxazole-containing compounds have been reported to inhibit cancer cell proliferation. For example, studies on related compounds showed significant inhibition of cell colony formation in prostate cancer cell lines at micromolar concentrations, indicating a dose-dependent effect on cancer cell viability .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cholinesterase InhibitionCompounds showed IC50 values similar to tacrine
Anticancer ActivitySignificant inhibition of LAPC-4 cell line growth
SelectivityHigh selectivity towards acetylcholinesterase observed

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The evaluation of its biological activity often employs in vitro assays to assess potency against specific targets such as cholinesterases or cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide Isoxazole, morpholinosulfonyl, 4-fluorophenyl Hypothesized kinase inhibition, antimicrobial potential (inferred) Reference compound
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide Dimethoxybenzamide instead of morpholinosulfonyl Antioxidant, antimicrobial Lack of sulfonamide group reduces solubility and target versatility
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide Pyrrolidinone core instead of isoxazole Kinase inhibition (IC₅₀ = 0.12 µM for MAPK) Heterocycle substitution alters binding affinity and metabolic stability
4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide Thiazole and nitro groups Enzyme inhibition (e.g., COX-2) Thiazole vs. isoxazole alters electronic properties and target selectivity
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide Triazole and carbamoylthio Anti-inflammatory, anticancer Triazole core increases π-stacking but reduces metabolic stability compared to isoxazole

Structural and Pharmacokinetic Insights

  • Isoxazole vs. Triazole/Thiazole : The isoxazole ring in the target compound offers greater oxidative stability compared to triazoles, which are prone to metabolic degradation . Thiazole-containing analogs (e.g., from ) exhibit stronger π-π interactions but lower solubility.
  • Morpholinosulfonyl Group: This group enhances aqueous solubility (logP ~2.1 estimated) compared to methoxy or nitro substituents in analogs .
  • Fluorophenyl Substitution: The 4-fluorophenyl group increases logD by ~0.5 units relative to non-fluorinated analogs, improving blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.